molecular formula C14H12F2N2O2 B6567843 N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}cyclopropanecarboxamide CAS No. 1021264-56-1

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}cyclopropanecarboxamide

Cat. No.: B6567843
CAS No.: 1021264-56-1
M. Wt: 278.25 g/mol
InChI Key: WQKXCHUUZKHHCA-UHFFFAOYSA-N
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Description

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}cyclopropanecarboxamide is a chemical compound characterized by its unique structure, which includes a 1,2-oxazol-3-yl group, a cyclopropanecarboxamide moiety, and a 2,4-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the 1,2-oxazol-3-yl core This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or their derivatives

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification methods such as recrystallization, chromatography, and distillation are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}cyclopropanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or triethylamine (Et₃N).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}cyclopropanecarboxamide has shown potential as a bioactive molecule. It may be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine: The compound has been investigated for its medicinal properties, including its potential as an anti-inflammatory, antiviral, or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it a valuable asset in various manufacturing processes.

Mechanism of Action

The mechanism by which N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}cyclopropanecarboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

  • N-{[5-(2,4-dichlorophenyl)-1,2-oxazol-3-yl]methyl}cyclopropanecarboxamide

  • N-{[5-(2,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl}cyclopropanecarboxamide

  • N-{[5-(2,4-dibromophenyl)-1,2-oxazol-3-yl]methyl}cyclopropanecarboxamide

Uniqueness: N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}cyclopropanecarboxamide stands out due to its difluorophenyl group, which imparts unique chemical and biological properties compared to its chloro, methoxy, and bromo analogs. These differences can influence its reactivity, stability, and biological activity.

Properties

IUPAC Name

N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N2O2/c15-9-3-4-11(12(16)5-9)13-6-10(18-20-13)7-17-14(19)8-1-2-8/h3-6,8H,1-2,7H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKXCHUUZKHHCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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